

Spectroscopic Profile of 4-(Trifluoromethylthio)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(Trifluoromethylthio)phenol**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for **4-(Trifluoromethylthio)phenol** is summarized in the tables below. This information is critical for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4-(Trifluoromethylthio)phenol**, recorded in deuteriochloroform (CDCl_3), are presented below.^[1]

Table 1: ^1H NMR Spectroscopic Data for **4-(Trifluoromethylthio)phenol**^[1]

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
7.51–7.57	m	2H	Ar-H (ortho to -SCF ₃)
6.84–6.90	m	2H	Ar-H (ortho to -OH)
5.23	br s	1H	-OH

Table 2: ¹³C NMR Spectroscopic Data for **4-(Trifluoromethylthio)phenol**[\[1\]](#)

Chemical Shift (δ) [ppm]	Assignment
158.0	C-OH
138.6	C-H (ortho to -SCF ₃)
129.5 (q, J = 308.1 Hz)	-SCF ₃
116.5	C-H (ortho to -OH)
115.2 (q, J = 2.0 Hz)	C-SCF ₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **4-(Trifluoromethylthio)phenol** are listed below.[\[1\]](#)

Table 3: IR Spectroscopic Data for **4-(Trifluoromethylthio)phenol**[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
3221	O-H stretch
1670	C=C aromatic stretch
1584	C=C aromatic stretch
1493	C=C aromatic stretch
1436	C-H aromatic bend
1364	C-O stretch
1346	C-H bend
1226	C-F stretch
1083	C-F stretch
826	C-H out-of-plane bend (para-disubstituted)
754	C-S stretch
650	C-S stretch

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrometry (HRMS) data for **4-(Trifluoromethylthio)phenol** confirms its molecular formula.[\[1\]](#)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **4-(Trifluoromethylthio)phenol**[\[1\]](#)

Ion	Calculated m/z	Found m/z
[M-H] ⁻	192.9935	192.9945

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ^1H and 125 MHz for ^{13}C . The sample was dissolved in deuteriochloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

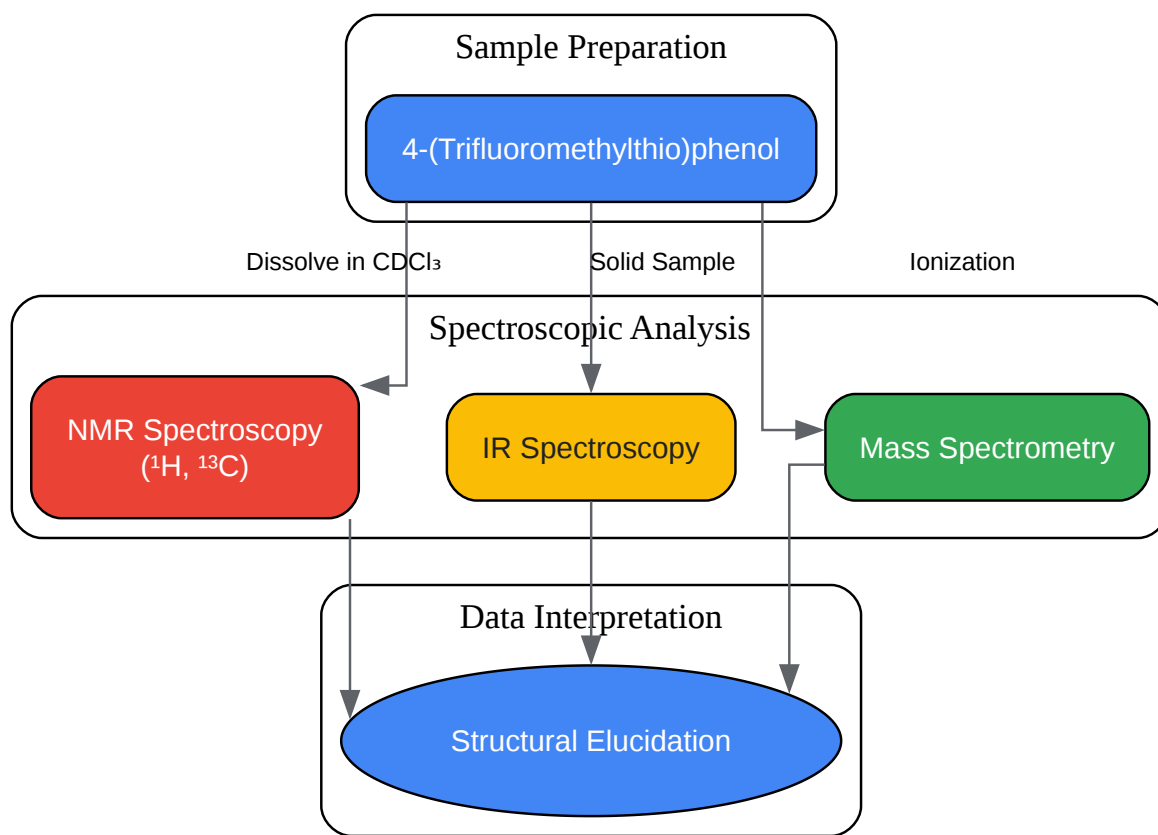
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was analyzed directly, and the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in negative ion mode. The data confirms the molecular weight and elemental composition of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-(Trifluoromethylthio)phenol**.



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Caption: General workflow for the spectroscopic analysis of **4-(Trifluoromethylthio)phenol**.

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References

- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
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